molecular formula C22H21F2N3O2S B2413756 2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one CAS No. 443349-56-2

2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one

Cat. No. B2413756
CAS RN: 443349-56-2
M. Wt: 429.49
InChI Key: KHQUYTXDSIXNAG-UHFFFAOYSA-N
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Description

2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one is a useful research compound. Its molecular formula is C22H21F2N3O2S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Inflammatory Activity : Quinazolin-4-one derivatives have been synthesized and tested for their anti-inflammatory properties. A study by Kumar and Rajput (2009) demonstrated that these compounds exhibited varying degrees of anti-inflammatory activity, with some compounds showing comparable activity to standard drugs at certain dosages (Kumar & Rajput, 2009).

  • Antimicrobial Activity : Research by Al-Salahi et al. (2013) explored the antimicrobial properties of methylsulfanyl-triazoloquinazoline derivatives. These compounds were tested against various bacterial and fungal strains, demonstrating notable antimicrobial activity (Al-Salahi et al., 2013).

  • Antibacterial and Antifungal Properties : Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and evaluated their antibacterial and antifungal activities. The results showed remarkable activities against both bacteria and fungi (Patel et al., 2010).

  • Antitumor Activity : A 2020 study by El-Badry et al. highlighted the synthesis of bioactive quinazolin-4(3H)-one derivatives using microwave activation and phase-transfer catalysis. Some of these compounds exhibited significant antitumor activity against various human tumor cell lines (El-Badry, El-hashash, & Al-Ali, 2020).

  • Tuberculostatic Activity : Research by Nosova et al. (2021) on new fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines showed that some compounds exhibited in vitro tuberculostatic activity (Nosova, Permyakova, Lipunova, & Charushin, 2021).

  • H1-Antihistaminic Agents : Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4-(3H)-ones as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models (Alagarsamy & Parthiban, 2012).

properties

IUPAC Name

2-[(2,6-difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2S/c23-17-7-3-8-18(24)16(17)14-30-22-25-19-9-2-1-6-15(19)21(29)27(22)13-5-12-26-11-4-10-20(26)28/h1-3,6-9H,4-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQUYTXDSIXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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